molecular formula C21H22FN3O3S2 B3006105 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 941962-24-9

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Katalognummer: B3006105
CAS-Nummer: 941962-24-9
Molekulargewicht: 447.54
InChI-Schlüssel: HSQYRXYBOAYUAO-XTQSDGFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a piperidine ring, and a sulfonamide group. Its molecular formula is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S with a molecular weight of approximately 443.6 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Synthesis

The synthesis typically involves multi-step reactions including:

  • Condensation : The initial step often involves the condensation of 3,4-dimethylbenzo[d]thiazole with piperidine derivatives.
  • Sulfonation : The introduction of the sulfonyl group is achieved through reactions with sulfonyl chlorides under basic conditions.
  • Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities against various pathogens. The benzothiazole derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Anticancer Activity

Studies have shown that this compound demonstrates significant anticancer properties by:

  • Inhibiting Cell Proliferation : It has been tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth.
  • Inducing Apoptosis : Mechanistic studies suggest that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

The primary mechanism of action is believed to involve:

  • Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival. By blocking these kinases, the compound can disrupt cancer cell proliferation and survival.
  • Enzyme Interaction : It may also interact with enzymes critical for DNA replication and repair, further enhancing its anticancer potential.

Research Findings

A summary of key research findings on the biological activity of this compound includes:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values indicating effectiveness.
Showed significant cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 5 to 20 µM.
Induced apoptosis in cancer cells through activation of caspase pathways, confirmed via flow cytometry assays.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing notable reductions in bacterial counts after treatment.
  • Case Study on Cancer Cell Lines : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis as evidenced by increased annexin V staining.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds within the benzothiazole class, including this compound, exhibit significant anticancer properties. Studies suggest that it may inhibit specific cellular pathways associated with tumor growth. The mechanism of action is believed to involve interference with kinase signaling pathways, which are crucial for cancer cell proliferation and survival.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell processes makes it a candidate for developing new antibiotics, especially in light of rising multidrug-resistant infections . Preliminary studies have demonstrated its effectiveness against various bacterial strains, warranting further investigation into its pharmacological profile.

Kinase Inhibition

One of the most promising applications of this compound is its role as a kinase inhibitor. It has been shown to inhibit Spleen Tyrosine Kinase (SYK), which is involved in inflammatory responses and cancer progression. By preventing ATP binding at the kinase active site, the compound disrupts essential phosphorylation processes critical for cell signaling .

Structure-Activity Relationship (SAR) Studies

The unique structural features of (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide make it an excellent candidate for SAR studies. These studies aim to optimize its efficacy and selectivity against specific biological targets while minimizing side effects. Variants of the compound have been synthesized to explore modifications that enhance its therapeutic potential.

Binding Affinity Studies

Understanding the binding interactions between this compound and various biological targets is crucial for elucidating its mechanism of action. Studies focusing on its binding affinity to enzymes and receptors can provide insights into how structural modifications influence biological activity.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines, indicating its potential as a lead compound for further drug development.
  • Animal models have shown promising results in reducing tumor size when treated with this compound, suggesting effective bioavailability and therapeutic action.

Eigenschaften

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-14-4-3-5-18-19(14)24(2)21(29-18)23-20(26)15-10-12-25(13-11-15)30(27,28)17-8-6-16(22)7-9-17/h3-9,15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQYRXYBOAYUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.